molecular formula C14H17N3O3S2 B2404222 2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1797957-61-9

2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Cat. No.: B2404222
CAS No.: 1797957-61-9
M. Wt: 339.43
InChI Key: DGSKRRLQPWQEPX-UHFFFAOYSA-N
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Description

2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a piperidine ring, a thiophene ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride and a suitable base.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Coupling with Thiophene: The final step involves coupling the thiophene ring to the oxadiazole ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. These include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(phenyl)-1,3,4-oxadiazole: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole: Contains a pyridine ring instead of a thiophene ring.

    2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(furan-3-yl)-1,3,4-oxadiazole: Features a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its combination of the cyclopropylsulfonyl group, piperidine ring, thiophene ring, and oxadiazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-3-yl)-5-thiophen-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c18-22(19,12-3-4-12)17-6-1-2-10(8-17)13-15-16-14(20-13)11-5-7-21-9-11/h5,7,9-10,12H,1-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSKRRLQPWQEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)C3=NN=C(O3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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